molecular formula C19H30N2O B249035 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane

1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane

Cat. No. B249035
M. Wt: 302.5 g/mol
InChI Key: CNQPHFBBXVAUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane, also known as MP4A, is a chemical compound that belongs to the class of azepane derivatives. It is a potent and selective agonist of the μ-opioid receptor and has been extensively studied for its potential use in the field of pain management.

Mechanism of Action

1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane acts by binding to the μ-opioid receptor and activating it. This leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane also activates the descending pain modulatory system, which can further reduce pain perception.
Biochemical and Physiological Effects:
1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both involved in the development of chronic pain. 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane has also been found to increase the release of endogenous opioids, which can further reduce pain perception.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane in lab experiments is its potency and selectivity for the μ-opioid receptor. This allows for more precise and targeted studies of the receptor's role in pain modulation. However, one limitation is that 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane is not suitable for use in human studies due to its potential for abuse and addiction.

Future Directions

There are several future directions for the study of 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane. One area of research is the development of novel pain medications based on 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane's mechanism of action. Another area of research is the study of the μ-opioid receptor and its role in other physiological processes, such as mood and addiction. Finally, the development of more selective and potent agonists of the μ-opioid receptor may lead to the development of safer and more effective pain medications.

Synthesis Methods

The synthesis of 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane involves a multi-step process, starting with the reaction of 2-methoxybenzylamine with 1-bromo-4-piperidone to form 1-(2-methoxybenzyl)-4-piperidone. This intermediate is then reacted with 1,6-dibromohexane to form 1-[1-(2-methoxybenzyl)piperidin-4-yl]azepane. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane has been extensively studied for its potential use in pain management. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is known to play a key role in the modulation of pain. 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane has been found to be effective in reducing pain in animal models of acute and chronic pain, including neuropathic pain.

properties

Product Name

1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C19H30N2O/c1-22-19-9-5-4-8-17(19)16-20-14-10-18(11-15-20)21-12-6-2-3-7-13-21/h4-5,8-9,18H,2-3,6-7,10-16H2,1H3

InChI Key

CNQPHFBBXVAUJT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3

Origin of Product

United States

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